molecular formula C12H18Cl3NO B4967254 2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide

2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide

Cat. No.: B4967254
M. Wt: 298.6 g/mol
InChI Key: WLPQSYBSMZJTEZ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide is a complex organic compound characterized by its unique structure, which includes a trichloromethyl group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropylmethanol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide involves its interaction with specific molecular targets. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl ring can introduce strain into the molecule, affecting its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N,N-dimethylacetamide: Similar in structure but lacks the cyclopropyl ring.

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Contains a trichloromethyl group but has different functional groups.

Properties

IUPAC Name

2,2,2-trichloro-N-[[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl3NO/c1-7(2)5-8-9(11(8,3)4)6-16-10(17)12(13,14)15/h5,8-9H,6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPQSYBSMZJTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)CNC(=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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